Home > Products > Screening Compounds P50211 > 4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride
4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride -

4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride

Catalog Number: EVT-4534836
CAS Number:
Molecular Formula: C18H28ClNO3
Molecular Weight: 341.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)- and (S)-methyl and ethyl esters of 1-(4-[(1-hydroxycarbonyl)-ethoxy]-benzyl)-1H-1,2,3-triazole

Compound Description: These enantiomeric esters were synthesized and evaluated for their ability to inhibit rabbit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid []. The research aimed to understand how the stereochemistry of these compounds influenced their anti-platelet activity.

Reference:

[1] Spadoni, G., et al. "New chiral inhibitors of induced platelet aggregation: The enantiomeric specificity of (R)- and (S)-methyl and ethyl esters of 1-(4-[(1-hydroxycarbonyl)-ethoxy]-benzyl)-1H-1,2,3-triazole as a tool for determining their biological target." Bioorganic & medicinal chemistry, vol. 15, no. 15, 2007, pp. 5177–5187.

Esomeprazole Magnesium Trihydrate

Compound Description: Esomeprazole Magnesium Trihydrate is the magnesium salt form of esomeprazole, a proton pump inhibitor used to treat hyperacidic conditions. It acts by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells, thereby reducing gastric acid secretion [].

Relevance: Though structurally dissimilar to 4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride, Esomeprazole Magnesium Trihydrate's inclusion in a study analyzing multiple drugs by RP-HPLC brings up a significant point. This technique might be adaptable for analyzing 4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride and its potential metabolites or related compounds [].

Reference:

[2] Patel, Bhavesh, et al. "Simultaneous estimation of esomeprazole magnesium trihydrate, itopride hydrochloride and mosapride citrate by RP-HPLC method: Optimization, development, validation and application to laboratory sample." International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 3, 2014, pp. 907–912.

Itopride Hydrochloride

Compound Description: Itopride Hydrochloride is a dopamine antagonist with gastroprokinetic properties []. It is used to treat functional dyspepsia and other gastrointestinal conditions by improving gastric motility.

Relevance: Similar to Esomeprazole Magnesium Trihydrate, Itopride Hydrochloride's presence in the RP-HPLC analysis suggests a potential method for studying 4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride. The shared analytical technique highlights the adaptability of RP-HPLC for studying a range of pharmaceutical compounds with diverse structures and properties [].

Reference:

[2] Patel, Bhavesh, et al. "Simultaneous estimation of esomeprazole magnesium trihydrate, itopride hydrochloride and mosapride citrate by RP-HPLC method: Optimization, development, validation and application to laboratory sample." International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 3, 2014, pp. 907–912.

Mosapride Citrate

Compound Description: Mosapride Citrate is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. It is used to treat gastrointestinal disorders such as functional dyspepsia and GERD by increasing gastric emptying and reducing symptoms like nausea and vomiting [].

Relevance: Analogous to the previous two compounds, Mosapride Citrate's inclusion in the RP-HPLC method development underscores the versatility of this technique and its potential applicability for the analysis of 4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride and related compounds [].

Reference:

[2] Patel, Bhavesh, et al. "Simultaneous estimation of esomeprazole magnesium trihydrate, itopride hydrochloride and mosapride citrate by RP-HPLC method: Optimization, development, validation and application to laboratory sample." International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 3, 2014, pp. 907–912.

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine hydrochloride

Compound Description: This compound is a tachykinin receptor antagonist. Researchers have explored different polymorphs of this compound, seeking forms with improved properties such as thermodynamic stability and compatibility with pharmaceutical formulations [].

Reference:

[3] Matsukawa, Yoshihiro, et al. "Polymorphism of tachykinin receptor antagonists." U.S. Patent Application No. 10/559,196, filed 2006.

Piperlongumine Derivatives

Compound Description: This group includes seven derivatives synthesized from 3,4,5-trimethoxycinnamic acid (TMCA), with piperlongumine as a lead compound. These derivatives were evaluated for their ability to inhibit aflatoxin B1 production [].

Reference:

[4] Park, Ji-Sook, et al. "Synthesis of piperlongumine derivatives isolated from Piper longum L. and their inhibitory activity on aflatoxin B1 production." Journal of Agricultural and Food Chemistry, vol. 53, no. 6, 2005, pp. 2009–2014.

Properties

Product Name

4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

InChI

InChI=1S/C18H27NO3.ClH/c1-4-21-18-10-16(13-20)5-6-17(18)22-8-7-19-11-14(2)9-15(3)12-19;/h5-6,10,13-15H,4,7-9,11-12H2,1-3H3;1H

InChI Key

YXGMFEZYYKXSAM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CC(CC(C2)C)C.Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CC(CC(C2)C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.